molecular formula C14H17ClN2O4S B2863148 3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride CAS No. 2402836-42-2

3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride

Cat. No.: B2863148
CAS No.: 2402836-42-2
M. Wt: 344.81
InChI Key: LAJRKLCPFJGFOY-UHFFFAOYSA-N
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Description

The compound “3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride” is a chemical substance with the CAS Number: 2402836-42-2 . It has a molecular weight of 344.82 . The IUPAC name for this compound is 3-((3-methylquinoline)-8-sulfonamido)butanoic acid hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O4S.ClH/c1-9-6-11-4-3-5-12(14(11)15-8-9)21(19,20)16-10(2)7-13(17)18;/h3-6,8,10,16H,7H2,1-2H3,(H,17,18);1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 344.82 .

Scientific Research Applications

Chemical Synthesis and Characterization

3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride and related compounds have been explored for their potential in chemical synthesis and characterization. For instance, asymmetric Schiff base ligands derived from similar compounds have shown the ability to form complexes with transition metals like Co(II), Ni(II), and Cu(II), which were further investigated for their antimicrobial activities against common fungi and bacteria (Hanna & Moawad, 2001). Another study focused on the synthesis and antimicrobial evaluation of novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, highlighting the potential of these compounds in microbial inhibition (Fadda, El-Mekawy, & AbdelAal, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-[(3-methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S.ClH/c1-9-6-11-4-3-5-12(14(11)15-8-9)21(19,20)16-10(2)7-13(17)18;/h3-6,8,10,16H,7H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJRKLCPFJGFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)NC(C)CC(=O)O)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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